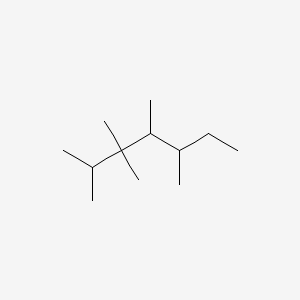![molecular formula C29H22O B14547666 Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl-3-phenyl- CAS No. 62225-03-0](/img/structure/B14547666.png)
Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl-3-phenyl- is a complex organic compound that belongs to the class of indeno-pyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indeno[2,1-b]pyran derivatives typically involves a series of cyclization reactions. One notable method is the domino cyclization of 2-(2-(hydroxymethyl)-1-methylene-2,3-dihydro-1H-inden-2-yl)ethanol with aldehydes in the presence of 10 mol% boron trifluoride etherate (BF3·OEt2) in dichloromethane at 0–25°C . This reaction affords the indeno[2,1-b]pyran scaffolds in good yields with high selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Indeno[2,1-b]pyran derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compounds into their corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Indeno[2,1-b]pyran derivatives have a wide range of applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules and as catalysts in various organic reactions.
Medicine: Some derivatives exhibit pharmacological activities, making them candidates for drug development.
Industry: They are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of indeno[2,1-b]pyran derivatives involves their interaction with specific molecular targets and pathways. For instance, reverse-docking studies have shown that these compounds can bind to a panel of protein targets, affecting their activity . The binding energy, inhibition constant, and other parameters are crucial in determining the efficacy of these interactions.
Comparison with Similar Compounds
Similar Compounds
Indeno[2,1-c]pyran: Another indeno-pyran derivative with similar structural features but different chemical properties.
Cyclopenta[c]pyran: A related compound with a cyclopentane ring fused to a pyran ring.
Uniqueness
Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
62225-03-0 |
|---|---|
Molecular Formula |
C29H22O |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
9-(1H-inden-2-yl)-2,4-dimethyl-3-phenylindeno[2,1-b]pyran |
InChI |
InChI=1S/C29H22O/c1-18-26(20-10-4-3-5-11-20)19(2)30-29-27(18)24-14-8-9-15-25(24)28(29)23-16-21-12-6-7-13-22(21)17-23/h3-16H,17H2,1-2H3 |
InChI Key |
YOYMBFFDGARMAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C(=C2OC(=C1C4=CC=CC=C4)C)C5=CC6=CC=CC=C6C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid;2-[2-(pentoxymethoxy)ethoxy]ethanol](/img/structure/B14547583.png)
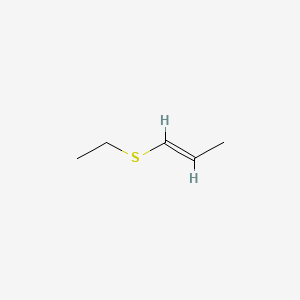
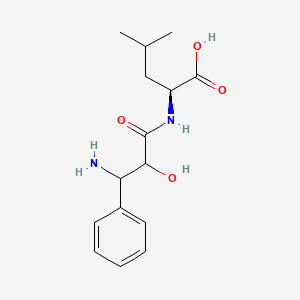



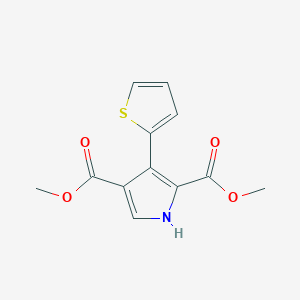
![3-[(E)-(Hydrazinylmethylidene)amino]-D-alanine](/img/structure/B14547628.png)
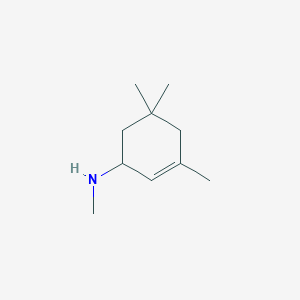
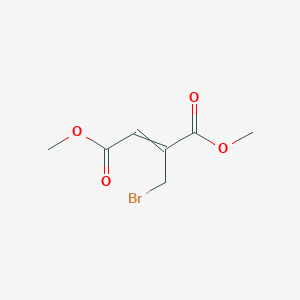
![4-Nitrophenyl 4-[(4-aminopentanoyl)amino]pentanoate](/img/structure/B14547643.png)
![1-[2-(5-Amino-4-nitro-1H-pyrazol-3-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14547655.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanylglycinamidato(2-)](/img/structure/B14547665.png)
